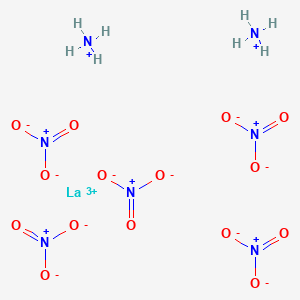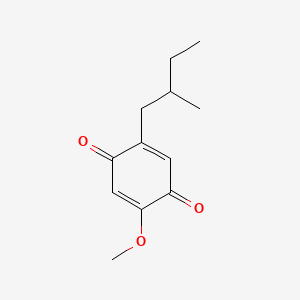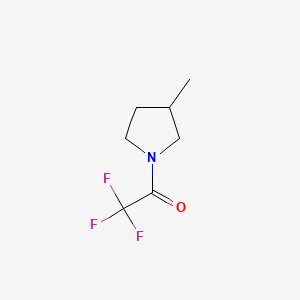
2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C7H10F3NO It is characterized by the presence of a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-methylpyrrolidine with a trifluoroacetylating agent. One common method is the reaction of 3-methylpyrrolidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroalcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may also interact with enzymes and receptors, modulating their activity through covalent or non-covalent binding.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(3-methylpyrrolidin-1-yl)ethan-1-one is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest in various research fields.
Properties
CAS No. |
14618-34-9 |
|---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.158 |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO/c1-5-2-3-11(4-5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
InChI Key |
KAPVVIHTLSIRRF-UHFFFAOYSA-N |
SMILES |
CC1CCN(C1)C(=O)C(F)(F)F |
Synonyms |
Pyrrolidine, 3-methyl-1-(trifluoroacetyl)- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




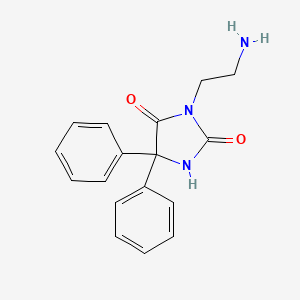
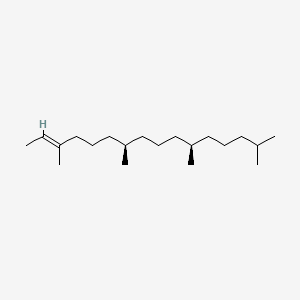
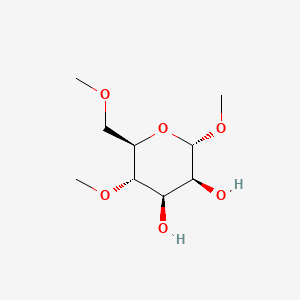

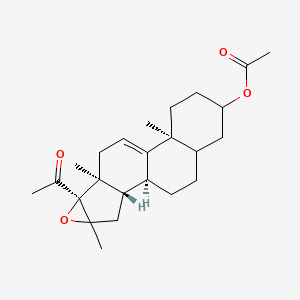
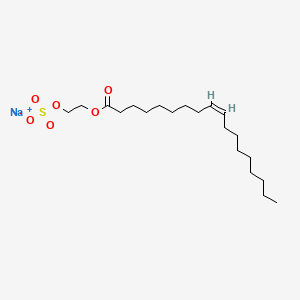
![2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B576890.png)
